ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate

Description

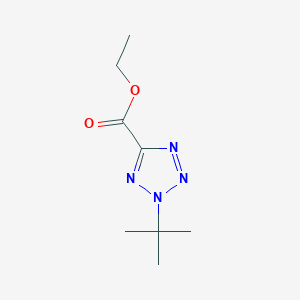

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate is a tetrazole derivative featuring a tert-butyl substituent at the 2-position and an ethyl ester group at the 5-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, often used as bioisosteres for carboxylic acids due to their metabolic stability and similar pKa values . The tert-butyl group enhances steric hindrance and lipophilicity, while the ethyl ester modulates solubility and reactivity. This compound is structurally related to intermediates in pharmaceuticals and agrochemicals, where its stability and functional group compatibility are critical .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-tert-butyltetrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5-14-7(13)6-9-11-12(10-6)8(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSMFHPOPAQWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(N=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazoic Acid-Mediated Cycloaddition

Early syntheses relied on hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at elevated temperatures (100–120°C). For example, a nitrile precursor such as ethyl 2-tert-butyl-cyanoacetate could undergo cycloaddition with HN₃ to yield the tetrazole. However, this method poses significant safety risks due to HN₃’s toxicity and explosivity.

Modified Azide Reagents for Safer Cycloaddition

Recent protocols avoid anhydrous HN₃ by using trimethyltin azide (n-Bu₃SnN₃) or zinc azide (Zn(N₃)₂). In a representative procedure, a nitrile intermediate is treated with n-Bu₃SnN₃ in toluene at 80°C for 12–24 hours, achieving cyclization with yields exceeding 70%. This method minimizes handling of volatile azides and is scalable for multigram syntheses.

Protective Group Strategies for Tert-Butyl Introduction

The tert-butyl group at the 2-position is often introduced via protective group chemistry, with tert-butoxycarbonyl (Boc) serving as a transient substituent.

Boc Protection/Deprotection Sequences

A Boc group is installed on a tetrazole nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N). For instance, ethyl 2H-tetrazole-5-carboxylate is treated with Boc₂O in dichloromethane (DCM) to afford the Boc-protected intermediate. Subsequent deprotection with hydrochloric acid (HCl) in isopropanol (i-PrOH) removes the Boc group, but partial tert-butyl retention can occur under controlled conditions.

Direct Alkylation with Tert-Butyl Reagents

Alternative routes employ alkylation agents like tert-butyl bromide (t-BuBr) or tert-butyl triflate. In a two-step process, ethyl tetrazole-5-carboxylate is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), followed by alkylation with t-BuBr at 0°C. This method achieves moderate yields (50–60%) but requires rigorous exclusion of moisture.

Esterification and Carboxylate Functionalization

The ethyl carboxylate group is typically introduced via esterification of a carboxylic acid precursor or through late-stage modification of a pre-formed tetrazole.

Fischer Esterification

A carboxylic acid intermediate (e.g., 2-tert-butyl-2H-tetrazole-5-carboxylic acid) is refluxed with ethanol (EtOH) in the presence of sulfuric acid (H₂SO₄) as a catalyst. This method, while straightforward, often requires extended reaction times (12–24 hours) and yields 60–75% product.

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM are preferred. This method efficiently converts 2-tert-butyl-2H-tetrazole-5-carboxylic acid to its ethyl ester at room temperature within 2 hours, with yields up to 85%.

Optimized Multistep Synthesis from Literature

A representative multistep synthesis from recent literature involves:

- Nitrile Preparation : Ethyl cyanoacetate is alkylated with tert-butyl bromide under basic conditions.

- Cycloaddition : The nitrile intermediate reacts with n-Bu₃SnN₃ in toluene at 80°C for 24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 72% yield.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various tetrazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate has shown promise in medicinal chemistry as a building block for synthesizing various biologically active compounds. Its tetrazole ring structure is particularly significant due to its biological activity.

Case Studies:

- Antimicrobial Activity : Research has indicated that tetrazole derivatives exhibit antimicrobial properties. Compounds derived from ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate have been tested for their efficacy against different bacterial strains, showing varying degrees of inhibition .

- Anti-inflammatory Agents : Some studies have explored the potential of tetrazole derivatives as anti-inflammatory agents. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in drug development .

Materials Science

In materials science, ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate has been utilized in the synthesis of novel polymers and materials with enhanced properties.

Applications:

- Polymer Synthesis : The compound can be used as a monomer in the production of polymers that exhibit improved thermal stability and mechanical strength. Research has demonstrated that incorporating tetrazole units into polymer backbones can enhance the material's performance under various conditions .

- Nanocomposites : Ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate has been investigated for use in nanocomposite materials. Its unique chemical structure allows for effective interaction with nanoparticles, leading to composites with superior electrical and thermal conductivity .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry, particularly as a potential pesticide or herbicide.

Research Insights:

- Pesticidal Activity : Studies have indicated that tetrazole derivatives can exhibit pesticidal properties. Ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate has been tested for its effectiveness against specific pests, showing promising results that warrant further exploration .

- Soil Health : Research suggests that incorporating this compound into soil can enhance nutrient availability and promote beneficial microbial activity, contributing to improved soil health and crop yields .

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The tert-butyl and ethyl ester substituents differentiate this compound from other tetrazole derivatives. Key comparisons include:

Table 1: Physicochemical Properties of Selected Tetrazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Stability |

|---|---|---|---|---|

| Ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate | C₈H₁₄N₄O₂ | 198.22 (estimated) | Low in water | High (steric bulk) |

| Ethyl 1H-tetrazole-5-carboxylate | C₄H₆N₄O₂ | 142.12 | Moderate in polar solvents | Moderate |

| 2-tert-butyl-2H-tetrazole-5-carboxylic acid | C₆H₁₀N₄O₂ | 170.17 | Low in water | High (crystalline) |

Key Observations:

- Steric Effects: The tert-butyl group in the target compound reduces susceptibility to enzymatic degradation and hydrolysis compared to unsubstituted analogs like ethyl 1H-tetrazole-5-carboxylate .

- Lipophilicity: The tert-butyl group increases logP values, enhancing membrane permeability but reducing aqueous solubility.

- Stability: Crystalline derivatives like 2-tert-butyl-2H-tetrazole-5-carboxylic acid exhibit high thermal stability, a trait likely shared by its ethyl ester counterpart .

Stability Under Physiological Conditions

- Hydrolysis Resistance: The tert-butyl group shields the ester linkage, slowing hydrolysis compared to ethyl 1H-tetrazole-5-carboxylate, which may degrade rapidly in vivo .

- Thermal Stability: Crystallographic studies using tools like SHELXL and ORTEP-3 (commonly employed for small-molecule analysis) could confirm enhanced stability via hindered molecular motion .

Biological Activity

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate is a compound belonging to the tetrazole family, characterized by its unique five-membered ring structure containing four nitrogen atoms. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Chemical Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- CAS Number : 1547646-28-5

- IUPAC Name : 2-tert-butyl-2H-tetrazole-5-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its potential therapeutic applications:

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. Ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate has been shown to possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated in comparison to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Ciprofloxacin | 2 |

| Escherichia coli | 32 | Amoxicillin | 8 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 4 |

These results suggest that ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate has promising antibacterial properties that could be further developed into therapeutic agents.

The mechanism underlying the antimicrobial activity of tetrazole compounds is thought to involve the disruption of cellular processes in bacteria. This may include interference with nucleic acid synthesis or inhibition of essential enzyme activities. Further research is needed to elucidate the specific molecular targets and pathways involved.

Case Studies

Several case studies have evaluated the efficacy of this compound in clinical and laboratory settings:

-

Case Study on Antifungal Activity :

A study conducted on fungal pathogens demonstrated that derivatives of tetrazole exhibited antifungal properties against Candida albicans. The compound showed an MIC of 32 μg/mL, indicating moderate activity compared to fluconazole (MIC = 16 μg/mL). -

Synergistic Effects with Other Antibiotics :

In a combination therapy study, ethyl 2-tert-butyl-2H-tetrazole-5-carboxylate was tested alongside standard antibiotics. The results indicated a synergistic effect when combined with ciprofloxacin against resistant strains of E. coli, significantly lowering the MIC values.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles in vitro; however, further in vivo studies are required to assess its safety comprehensively.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, maintaining temperatures between 60–80°C and pH 7–8 during cyclization steps minimizes side reactions like hydrolysis of the tetrazole ring. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) can monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms intermediate structures . Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies tert-butyl protons as a singlet at δ 1.50 ppm and the ethyl ester group as a quartet at δ 4.30–4.40 ppm (J = 7.1 Hz) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral angles (e.g., tetrazole ring planarity) to confirm steric effects from the tert-butyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₃N₄O₂) with a [M+H]⁺ peak at m/z 197.1035 .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the ester group can occur. Stability tests via accelerated aging (40°C/75% RH for 14 days) show <5% degradation when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques. For example, if ¹H NMR suggests unexpected splitting in the tetrazole region, use ¹⁵N NMR or 2D NOESY to confirm rotational isomerism. Computational tools like Gaussian (DFT-B3LYP/6-311++G(d,p)) can model tautomeric equilibria and predict spectral patterns .

Q. What strategies are effective for identifying biological targets of this compound in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1T4G for kinase inhibition). The tert-butyl group’s steric bulk may favor interactions with hydrophobic pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized targets like cytochrome P450 enzymes .

Q. How can computational models guide the design of derivatives with enhanced reactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For instance, the carboxylate oxygen (LUMO = –1.8 eV) is prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions for regioselective alkylation .

Q. What experimental approaches validate theoretical frameworks for reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the ester group) combined with kinetic isotope effect (KIE) studies can distinguish between SN2 vs. acyl-oxygen cleavage mechanisms. LC-MS/MS tracks isotopic distribution in hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.